1-(4-Chloro-2-ethylphenyl)ethanone

Description

Contextual Significance within Aromatic Ketone Chemistry

Aromatic ketones are organic compounds that feature a ketone functional group attached to an aromatic ring. This structural arrangement imparts a unique combination of stability and reactivity to these molecules, making them valuable intermediates in organic synthesis. numberanalytics.comchemicalbook.com They serve as foundational building blocks for the creation of more complex molecules, finding utility in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. numberanalytics.comazom.com The presence of the aromatic ring and the carbonyl group allows for a variety of chemical transformations, including reactions at the carbonyl carbon, on the aromatic ring, and at the alpha-carbon position. numberanalytics.com

Substituted acetophenones, a subclass of aromatic ketones, are characterized by an acetyl group (–COCH₃) bonded to a benzene (B151609) ring. wisdomlib.org The specific nature and position of other substituents on the benzene ring can significantly influence the chemical and physical properties of the molecule. These variations can affect the reactivity of the ketone, its interaction with biological systems, and its potential applications. The study of specifically substituted acetophenones, such as 1-(4-Chloro-2-ethylphenyl)ethanone, is crucial for understanding structure-activity relationships and for the development of new synthetic methodologies.

Structural Classification and Nomenclature of this compound

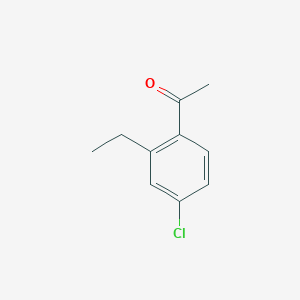

This compound is a substituted aromatic ketone. Its structure consists of a central benzene ring to which three groups are attached: an acetyl group, a chlorine atom, and an ethyl group.

The nomenclature of this compound follows the systematic rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The parent name is derived from acetophenone (B1666503), which denotes a phenyl ring attached to a methyl ketone. vedantu.comwikipedia.org The substituents on the phenyl ring are then identified and numbered. In this case, the acetyl group is considered to be at position 1 of the phenyl ring. This dictates the numbering for the other substituents, leading to the chloro group being at position 4 and the ethyl group at position 2. This results in the systematic name This compound . nih.gov An alternative, though less common, name is 4'-Chloro-2'-ethylacetophenone. nih.gov

The chemical identity of this compound is definitively established by its CAS Registry Number, which is 712349-88-7 . nih.gov

Below is a table summarizing the key identification and structural information for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| Other Names | 4'-Chloro-2'-ethylacetophenone |

| CAS Number | 712349-88-7 |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.64 g/mol |

| Canonical SMILES | CCC1=C(C=C(C=C1)Cl)C(=O)C |

| InChI Key | InChI=1S/C10H11ClO/c1-3-8-5-6-9(11)7-4-8/h4-7H,3H2,1-2H3 |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chloro-2-ethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-3-8-6-9(11)4-5-10(8)7(2)12/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUXHOZQZOZFCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Cl)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Chloro 2 Ethylphenyl Ethanone and Its Analogs

Established Synthetic Routes to Substituted Acetophenones

Traditional methods for synthesizing substituted acetophenones like 1-(4-Chloro-2-ethylphenyl)ethanone primarily rely on two key transformations: electrophilic acylation of a suitably substituted aromatic ring and alkylation to introduce the ethyl group.

Electrophilic Acylation Approaches to the Aromatic Ring

The most common and historically significant method for introducing an acetyl group onto an aromatic ring is the Friedel-Crafts acylation. alfa-chemistry.comchemicalbook.compearson.com This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent, such as acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O), in the presence of a Lewis acid catalyst. chemicalbook.comstudyraid.comsigmaaldrich.com Aluminum chloride (AlCl₃) is a frequently used catalyst for this transformation. studyraid.comstudyraid.com

The mechanism proceeds through the formation of a highly electrophilic acylium ion (CH₃CO⁺), which is generated by the reaction of the acylating agent with the Lewis acid. sigmaaldrich.comstudyraid.com The aromatic ring then acts as a nucleophile, attacking the acylium ion to form a ketone. studyraid.comstudyraid.com A subsequent deprotonation step restores the aromaticity of the ring. studyraid.com

For the synthesis of this compound, a potential starting material would be 1-chloro-3-ethylbenzene. The acylation would then be directed by the existing substituents on the benzene (B151609) ring.

Table 1: Common Lewis Acids in Friedel-Crafts Acylation

| Catalyst | Typical Conditions | Reference |

| Aluminum chloride (AlCl₃) | Stoichiometric amounts, anhydrous conditions | studyraid.comstudyraid.com |

| Ferric chloride (FeCl₃) | Catalytic amounts | nih.gov |

| Zinc chloride (ZnCl₂) | Used in some cases, often requires higher temperatures | organic-chemistry.org |

It's important to note that Friedel-Crafts reactions have limitations. They are generally not successful on aromatic rings substituted with strongly deactivating groups. unizin.orglibretexts.org

Alkylation Strategies for Ethyl Group Introduction

The introduction of an ethyl group onto an aromatic ring can be achieved through Friedel-Crafts alkylation. unizin.orgchemcess.com This reaction utilizes an alkyl halide, such as ethyl chloride or ethyl bromide, in the presence of a Lewis acid catalyst. unizin.org The reaction proceeds via the formation of a carbocation electrophile, which is then attacked by the aromatic ring. unizin.orglibretexts.org

However, Friedel-Crafts alkylation is often prone to issues such as polyalkylation, where multiple alkyl groups are added to the ring, and carbocation rearrangements, which can lead to a mixture of products. libretexts.orgsciencemadness.org To circumvent these issues, an alternative strategy involves Friedel-Crafts acylation followed by a reduction of the resulting ketone. For instance, acylation of chlorobenzene (B131634) would yield a chloroacetophenone, which could then be reduced to an ethyl-substituted chloroacetophenone. Common reduction methods include the Wolff-Kishner or Clemmensen reductions. organic-chemistry.org

Emerging Synthetic Strategies for Precision and Efficiency

Modern synthetic chemistry focuses on developing more precise, efficient, and environmentally friendly methods. This includes the use of novel catalysts and adherence to the principles of green chemistry.

Catalytic Methods in Acetophenone (B1666503) Synthesis

Recent research has explored various catalytic systems to improve the synthesis of acetophenones. These include the use of solid acid catalysts and transition metal catalysts. For example, a composite catalyst of STL supported on various metal oxides has been shown to be effective in the synthesis of acetophenone from α-methylstyrene. google.com Another approach involves the use of bimetallic iron-ruthenium nanoparticles for the selective hydrodeoxygenation of acetophenone derivatives. rsc.org

Catalytic methods offer several advantages over traditional stoichiometric approaches, including milder reaction conditions, higher selectivity, and easier catalyst recovery and reuse. nih.gov

Green Chemistry Principles in Compound Preparation

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of synthesizing this compound and its analogs, this involves several considerations:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key goal. mdpi.comrsc.org For example, the use of the ionic liquid 1-isobutyl-3-methylimidazolium dihydrogen phosphate (B84403) ([i-BMIM]H₂PO₄) with indium triflate has been reported as an efficient green catalyst system for Friedel-Crafts acylation. sigmaaldrich.com

Catalysis: As mentioned earlier, catalytic reactions are inherently greener than stoichiometric ones as they reduce waste by using smaller amounts of reagents that are regenerated in the reaction cycle. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry.

Optimization of Reaction Conditions and Process Parameters for this compound Production

The efficient production of this compound on an industrial scale requires careful optimization of reaction conditions and process parameters. beilstein-journals.org This involves a systematic study of variables such as temperature, reaction time, catalyst loading, and solvent choice to maximize yield and purity while minimizing costs and environmental impact. researchgate.netresearchgate.netnih.gov

For instance, in a Friedel-Crafts acylation, the temperature must be carefully controlled to prevent side reactions. chemicalbook.comyoutube.com The choice of solvent can also significantly influence the reaction rate and selectivity. Dichloromethane is a common solvent for these reactions. youtube.com The amount of catalyst used is another critical parameter; while a sufficient amount is needed to drive the reaction, excess catalyst can lead to increased waste and cost. studyraid.com

Modern approaches to reaction optimization often employ statistical methods like Design of Experiments (DoE) to efficiently explore the effects of multiple variables simultaneously. nih.gov This allows for the rapid identification of the optimal set of conditions for the synthesis.

Table 2: Key Parameters for Optimization in Acetophenone Synthesis

| Parameter | Importance | General Trend | Reference |

| Temperature | Affects reaction rate and selectivity | Higher temperatures can increase rate but may lead to side products | chemicalbook.comyoutube.com |

| Reaction Time | Ensures complete conversion of starting materials | Monitored by techniques like TLC or GC | researchgate.net |

| Catalyst Loading | Influences reaction rate and cost | Optimized to be as low as possible while maintaining high efficiency | studyraid.com |

| Solvent | Affects solubility, reaction rate, and work-up | Choice depends on specific reaction and green chemistry considerations | rsc.orgyoutube.com |

By systematically investigating these parameters, a robust and efficient process for the synthesis of this compound can be developed.

Chemical Reactivity and Transformation Studies of 1 4 Chloro 2 Ethylphenyl Ethanone

Reactivity of the Carbonyl Moiety

The ketone functional group in 1-(4-chloro-2-ethylphenyl)ethanone is a primary site of chemical reactivity, undergoing a variety of transformations typical of carbonyl compounds.

Reduction Pathways to Alcohols and Subsequent Derivatives

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(4-chloro-2-ethylphenyl)ethanol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk Subsequent protonation of the resulting alkoxide intermediate, usually during an aqueous workup, yields the final alcohol product. masterorganicchemistry.com

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can also be used, though NaBH₄ is generally preferred for its greater functional group tolerance and safer handling. masterorganicchemistry.com Catalytic hydrogenation, employing catalysts like Raney nickel, platinum, or palladium on carbon under a hydrogen atmosphere, represents another effective method for this reduction.

The resulting 1-(4-chloro-2-ethylphenyl)ethanol is a chiral molecule and can be a precursor for further synthetic modifications, including esterification or etherification of the hydroxyl group, or elimination reactions to form the corresponding styrene (B11656) derivative.

Table 1: Reduction of this compound

| Reagent(s) | Solvent(s) | Product |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 1-(4-Chloro-2-ethylphenyl)ethanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) | 1-(4-Chloro-2-ethylphenyl)ethanol |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol (EtOH) or Ethyl acetate (B1210297) (EtOAc) | 1-(4-Chloro-2-ethylphenyl)ethanol |

Oxidation Reactions of the Ethanone (B97240) Functional Group

While ketones are generally resistant to oxidation compared to aldehydes, the ethanone group of this compound can be oxidized under specific conditions. One of the most significant oxidation reactions for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA). wikipedia.orgtru.ca

The regioselectivity of the Baeyer-Villiger reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. adichemistry.comwikipedia.org In the case of this compound, the competition is between the 4-chloro-2-ethylphenyl group (an aryl group) and the methyl group. Based on the established migratory aptitude, the aryl group is expected to migrate preferentially over the methyl group. adichemistry.comstackexchange.com This would lead to the formation of 4-chloro-2-ethylphenyl acetate.

Under more forceful oxidative conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) or chromic acid, the acetyl group can be cleaved to yield 4-chloro-2-ethylbenzoic acid.

Table 2: Oxidation of this compound

| Reagent(s) | Reaction Type | Probable Product(s) |

| m-CPBA or TFPAA | Baeyer-Villiger Oxidation | 4-Chloro-2-ethylphenyl acetate |

| KMnO₄, heat | Oxidative Cleavage | 4-Chloro-2-ethylbenzoic acid |

Nucleophilic Addition Reactions at the Ketone Center

The electrophilic carbon of the carbonyl group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental for carbon-carbon bond formation.

Grignard Reactions: The addition of a Grignard reagent (R-MgX) to this compound results in the formation of a tertiary alcohol. adichemistry.compurdue.eduyoutube.com For instance, reaction with methylmagnesium bromide (CH₃MgBr) would yield 2-(4-chloro-2-ethylphenyl)propan-2-ol after acidic workup. The reaction proceeds through the nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, forming a magnesium alkoxide intermediate which is then protonated. purdue.edu

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into a carbon-carbon double bond, forming an alkene. masterorganicchemistry.com This is achieved by reacting the ketone with a phosphorus ylide, also known as a Wittig reagent (Ph₃P=CR₂). masterorganicchemistry.comyoutube.com For example, the reaction of this compound with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would produce 1-chloro-4-ethyl-2-(prop-1-en-2-yl)benzene. The driving force for this reaction is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct. youtube.com

Table 3: Nucleophilic Addition to this compound

| Reagent(s) | Reaction Type | Product |

| 1. Methylmagnesium bromide (CH₃MgBr)2. H₃O⁺ | Grignard Reaction | 2-(4-Chloro-2-ethylphenyl)propan-2-ol |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Wittig Reaction | 1-Chloro-4-ethyl-2-(prop-1-en-2-yl)benzene |

Transformations Involving the Aromatic Ring

The substituents on the phenyl ring of this compound direct the regiochemical outcome of aromatic substitution reactions.

Electrophilic Aromatic Substitution Potentials of the Chlorinated and Ethylated Phenyl Ring

The aromatic ring of this compound is substituted with three groups: an ethyl group, a chlorine atom, and an acetyl group. Their directing effects on subsequent electrophilic aromatic substitution (EAS) must be considered collectively.

Ethyl group (-CH₂CH₃): An activating, ortho, para-director.

Chloro group (-Cl): A deactivating, ortho, para-director.

Acetyl group (-COCH₃): A deactivating, meta-director.

The available positions for substitution are C3, C5, and C6. The ethyl group at C2 directs to C3 (ortho) and C6 (para). The chloro group at C4 directs to C3 and C5 (ortho). The acetyl group at C1 directs to C3 and C5 (meta).

Considering these effects:

Position C3: Is ortho to the activating ethyl group, ortho to the deactivating chloro group, and meta to the deactivating acetyl group.

Position C5: Is meta to the activating ethyl group, ortho to the deactivating chloro group, and meta to the deactivating acetyl group.

Position C6: Is para to the activating ethyl group, but this position is sterically hindered by the adjacent acetyl group.

The powerful activating effect of the ethyl group, combined with the directing influence of the other substituents, suggests that substitution is most likely to occur at the C3 position. Friedel-Crafts reactions, such as acylation or alkylation, are generally not successful on strongly deactivated rings like this one. sigmaaldrich.comorganic-chemistry.orgnih.govlibretexts.org However, reactions like nitration or halogenation can proceed under forcing conditions, likely yielding the 3-substituted product as the major isomer.

Nucleophilic Aromatic Substitution on the Chloro-Substituted Ring

Nucleophilic aromatic substitution (NAS) is a reaction pathway for aryl halides, particularly when the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.comlumenlearning.com In this compound, the acetyl group (-COCH₃) is a moderately strong electron-withdrawing group. Crucially, it is located ortho to the chlorine atom (the leaving group).

This ortho relationship activates the C-Cl bond towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com The negative charge in this intermediate can be delocalized onto the oxygen atom of the ortho-acetyl group, providing significant stabilization. In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

Common nucleophiles that can participate in this reaction include alkoxides (e.g., sodium methoxide (B1231860), NaOCH₃), ammonia (B1221849) (NH₃), and amines. For instance, reaction with sodium methoxide would yield 1-(2-ethyl-4-methoxyphenyl)ethanone.

Table 4: Nucleophilic Aromatic Substitution of this compound

| Nucleophile | Product |

| Sodium Methoxide (NaOCH₃) | 1-(2-Ethyl-4-methoxyphenyl)ethanone |

| Ammonia (NH₃) | 1-(4-Amino-2-ethylphenyl)ethanone |

Reactivity of the Halogen Substituent and Ethyl Group

The chemical behavior of this compound is largely dictated by the interplay of its functional groups. The chlorine atom on the aromatic ring is a potential site for nucleophilic substitution, while the ethyl group offers a handle for oxidative transformations.

Nucleophilic Displacement Reactions of the Chlorine Atom

A variety of nucleophiles can be employed to displace the chloride ion. Common nucleophilic substitution reactions include amination, hydroxylation, and alkoxylation. For instance, reaction with ammonia or primary/secondary amines can yield the corresponding aniline (B41778) derivatives. nih.govnih.govacs.orgchemistryviews.org Transition metal catalysis, particularly with palladium (Buchwald-Hartwig amination) or copper, is often employed to facilitate these C-N bond-forming reactions, allowing for milder reaction conditions and broader substrate scope. libretexts.orgwikipedia.orgorganic-chemistry.orgacsgcipr.org

Below is a table illustrating typical conditions for nucleophilic displacement of the chlorine atom in a related compound, 4-chloroacetophenone, which serves as a model for the expected reactivity of this compound.

| Nucleophile | Catalyst/Conditions | Product | Reference |

| Ammonia | CuI, L-proline, K2CO3, DMSO, 90 °C | 4-Aminoacetophenone | nih.gov |

| Morpholine | Pd(OAc)2, P(tBu)3, NaOtBu, Toluene, 100 °C | 4-(Morpholin-4-yl)acetophenone | libretexts.org |

| Phenol | CuI, 1,10-phenanthroline, Cs2CO3, NMP, 120 °C | 4-Phenoxyacetophenone | nih.gov |

These examples suggest that this compound could be a versatile precursor for a range of substituted 2-ethylacetophenone derivatives.

Oxidative Transformations of the Ethyl Group

The ethyl group of this compound is prone to oxidation at the benzylic position. The benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.compressbooks.publibretexts.org Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the ethyl group to a carboxylic acid, yielding 4-chloro-2-acetylbenzoic acid. sciencemadness.orglibretexts.orgunizin.org This transformation is robust and often proceeds under harsh conditions, such as heating in the presence of the oxidant. youtube.comyoutube.com

Alternatively, more selective oxidation can lead to the formation of a ketone. The oxidation of an ethyl group to an acetyl group, converting this compound into 1,1'-(4-chloro-1,2-phenylene)diethanone, can be achieved using specific catalytic systems. acs.orgmasterorganicchemistry.comresearchgate.net For example, cobalt or manganese salts are known to catalyze the aerobic oxidation of ethylbenzene (B125841) derivatives to the corresponding acetophenones. acs.orgresearchgate.net

The following table presents plausible oxidative transformations of the ethyl group, drawing parallels with the oxidation of similar ethyl-substituted aromatic compounds.

| Oxidizing Agent | Conditions | Major Product | Reference |

| KMnO₄, H₂O, heat | Vigorous oxidation | 4-Chloro-2-acetylbenzoic acid | sciencemadness.orgunizin.org |

| Co(OAc)₂, Mn(OAc)₂, O₂ | Catalytic aerobic oxidation | 1,1'-(4-Chloro-1,2-phenylene)diethanone | acs.orgacs.org |

| N-Hydroxyphthalimide (NHPI), Co(II), O₂ | Radical-catalyzed oxidation | 1,1'-(4-Chloro-1,2-phenylene)diethanone | rsc.orgmdpi.com |

Mechanistic Investigations of Key Chemical Reactions

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

Elucidation of Reaction Pathways and Intermediates

The nucleophilic aromatic substitution of this compound is expected to proceed via the SNAr mechanism. This two-step process involves the initial attack of the nucleophile on the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pubuomustansiriyah.edu.iqmasterorganicchemistry.com The negative charge of this intermediate is delocalized onto the acetyl group, which is key to its stability and the feasibility of the reaction. The second step is the rapid elimination of the chloride leaving group, which restores the aromaticity of the ring.

The oxidation of the ethyl group typically proceeds through a free radical mechanism. pressbooks.pubmasterorganicchemistry.com In the presence of a strong oxidizing agent like KMnO₄, the reaction is initiated by the abstraction of a benzylic hydrogen atom to form a benzylic radical. This radical is then further oxidized. The mechanism of catalytic aerobic oxidation often involves the generation of a metal-oxo species or a radical initiator that abstracts a benzylic hydrogen. The resulting benzylic radical reacts with molecular oxygen to form a peroxy radical, which can then be converted to the ketone or undergo further oxidation to the carboxylic acid. acs.orgrsc.org

Kinetic Studies of Reaction Rates and Selectivity

The nature of the nucleophile: Stronger nucleophiles react faster.

The solvent: Polar aprotic solvents are often used to solvate the cation of the nucleophilic reagent without strongly solvating the nucleophile itself, thus enhancing its reactivity.

The leaving group: Although the C-Cl bond is broken in the second, fast step, the electronegativity of the halogen can influence the rate of the first step. For SNAr reactions, the reactivity order is often F > Cl > Br > I, as the more electronegative halogen better stabilizes the negative charge in the transition state leading to the Meisenheimer complex. uomustansiriyah.edu.iqmasterorganicchemistry.com

For the benzylic oxidation, the rate-determining step is typically the initial C-H bond cleavage at the benzylic position. pressbooks.pubmasterorganicchemistry.com Kinetic isotope effect studies on the oxidation of similar ethylbenzene derivatives have confirmed that the abstraction of the benzylic hydrogen is the slow step. rsc.org The reaction rate is dependent on the strength of the oxidizing agent and the reaction temperature. In catalytic systems, the rate can also depend on the concentration of the catalyst and any co-catalysts or initiators. acs.orgrsc.org

Spectroscopic and Structural Elucidation of 1 4 Chloro 2 Ethylphenyl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a comprehensive picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 1-(4-Chloro-2-ethylphenyl)ethanone is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons, the protons of the ethyl group, and the protons of the acetyl methyl group.

The aromatic region would likely show a complex pattern due to the substitution on the benzene (B151609) ring. Specifically, one would anticipate signals for the protons at positions 3, 5, and 6. The proton at position 3 (H-3) would likely appear as a doublet, coupled to the proton at position 5. The proton at position 5 (H-5) would be expected to show a doublet of doublets, being coupled to both H-3 and H-6. The proton at position 6 (H-6) would likely appear as a doublet, coupled to H-5.

The ethyl group would give rise to two distinct signals. The methylene (B1212753) protons (-CH2-) would appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH3) of the ethyl group would present as a triplet, a result of coupling with the methylene protons.

The methyl protons of the acetyl group (-COCH3) would be observed as a singlet, as there are no adjacent protons to cause splitting.

For a comparative perspective, the ¹H NMR spectrum of the related compound 1-(4-ethylphenyl)ethanone shows signals for aromatic protons, as well as the characteristic quartet and triplet for the ethyl group and a singlet for the acetyl methyl protons. guidechem.com The introduction of a chlorine atom at the 4-position and an ethyl group at the 2-position in the target molecule would induce changes in the chemical shifts of the aromatic protons due to altered electronic distribution in the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Acetyl CH₃ | ~ 2.5 | Singlet | - |

| Ethyl CH₂ | ~ 2.7 | Quartet | ~ 7.5 |

| Ethyl CH₃ | ~ 1.2 | Triplet | ~ 7.5 |

| Aromatic H-3 | ~ 7.3 | Doublet | ~ 2.0 |

| Aromatic H-5 | ~ 7.4 | Doublet of Doublets | ~ 8.0, 2.0 |

| Aromatic H-6 | ~ 7.7 | Doublet | ~ 8.0 |

Note: The predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in unique electronic environments.

The carbonyl carbon of the acetyl group is characteristically found at the most downfield position, typically in the range of 195-200 ppm. The carbons of the aromatic ring will appear in the region of approximately 125-145 ppm. The carbon atom bearing the chlorine (C-4) and the carbon attached to the acetyl group (C-1) are expected to be significantly deshielded. The carbon bearing the ethyl group (C-2) will also have a characteristic chemical shift. The remaining aromatic carbons (C-3, C-5, C-6) will have shifts influenced by the positions of the substituents.

The ethyl group carbons will appear in the aliphatic region of the spectrum. The methylene carbon (-CH2-) will be more deshielded than the methyl carbon (-CH3). The acetyl methyl carbon will also appear in the upfield region.

For comparison, the ¹³C NMR spectrum of 1-(4-chlorophenyl)ethanone shows characteristic signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to chlorine being deshielded), and the acetyl methyl carbon. spectrabase.com The presence of an additional ethyl group in the target molecule will influence the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~ 198 |

| C-1 | ~ 138 |

| C-2 | ~ 142 |

| C-3 | ~ 128 |

| C-4 | ~ 135 |

| C-5 | ~ 130 |

| C-6 | ~ 129 |

| Ethyl CH₂ | ~ 29 |

| Ethyl CH₃ | ~ 15 |

| Acetyl CH₃ | ~ 26 |

Note: The predicted values are based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.

Correlation SpectroscopY (COSY) would be used to establish proton-proton coupling relationships. Cross-peaks in the COSY spectrum would confirm the coupling between the aromatic protons (H-3 with H-5, and H-5 with H-6) and within the ethyl group (methylene protons with methyl protons).

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms. This technique would be invaluable for assigning the signals of the aromatic CH groups and the carbons and protons of the ethyl and acetyl groups.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings (typically 2-3 bonds) between carbon and proton atoms. This would be crucial for confirming the placement of the substituents on the aromatic ring by showing correlations between the acetyl protons and C-1, and the ethyl protons with C-2.

Vibrational Spectroscopy

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

Other characteristic absorptions would include:

Aromatic C-H stretching: around 3000-3100 cm⁻¹.

Aliphatic C-H stretching of the ethyl and acetyl groups: just below 3000 cm⁻¹.

Aromatic C=C stretching: in the region of 1450-1600 cm⁻¹.

C-Cl stretching: which typically appears in the fingerprint region and can be difficult to assign definitively.

The FT-IR spectrum of the related 1-(4-ethylphenyl)ethanone shows a strong carbonyl peak and the characteristic C-H and C=C stretching vibrations. guidechem.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |

Note: These are predicted ranges and actual values can vary.

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show the characteristic vibrational modes. The C=O stretch is typically observed in the Raman spectrum, although it may be weaker than in the FT-IR. The aromatic ring vibrations, particularly the ring breathing modes, often give rise to strong and sharp signals in the Raman spectrum. The C-Cl stretch may also be more readily identifiable in the Raman spectrum compared to the FT-IR. Analysis of the Raman spectrum of the similar compound 1-(4-chlorophenyl)ethanone reveals characteristic peaks for the aromatic ring and the C-Cl bond. spectrabase.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₀H₁₁ClO), the nominal molecular weight is 182.65 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum should exhibit two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2)⁺.

High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the unambiguous determination of the elemental composition. For instance, the calculated exact mass of C₁₀H₁₁³⁵ClO is 182.0525, and for C₁₀H₁₁³⁷ClO, it is 184.0496. Observing these masses with high accuracy would confirm the molecular formula.

A similar compound, 2-chloro-1-(4-methylphenyl)ethanone, with a molecular formula of C₉H₉ClO, has a calculated exact mass of 168.0341926 Da. nih.gov This highlights the level of precision achievable with HRMS.

The fragmentation of this compound in a mass spectrometer is predicted to follow established patterns for ketones and halogenated aromatic compounds. libretexts.org The primary fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl group and the loss of small neutral molecules or radicals.

One of the most prominent fragmentation pathways for acetophenones is the alpha-cleavage, leading to the loss of the methyl group (•CH₃) to form a stable acylium ion. For the target compound, this would result in a fragment ion [M - 15]⁺.

Another characteristic fragmentation is the loss of the acetyl group (•COCH₃) via cleavage of the bond between the carbonyl carbon and the aromatic ring. This would generate a [M - 43]⁺ fragment corresponding to the 4-chloro-2-ethylphenyl cation.

Further fragmentation of the ethyl substituent can also occur, such as the loss of an ethyl radical (•C₂H₅) to give a [M - 29]⁺ peak, or the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement if a gamma-hydrogen is available, though less likely in this specific structure.

The presence of the chlorine atom will also influence the fragmentation, and fragments containing chlorine will exhibit the characteristic 3:1 isotopic pattern.

Based on the fragmentation of analogous compounds like 1-(4-ethylphenyl)ethanone nist.govnist.govnist.gov, the base peak is often the acylium ion formed by the loss of the alkyl group from the ring. For 1-(4-ethylphenyl)ethanone, the base peak is at m/z 133, corresponding to the loss of the methyl group from the acetyl moiety. A significant peak is also observed at m/z 105, resulting from the loss of the acetyl group.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Origin |

| 182 | [C₁₀H₁₁³⁵ClO]⁺ | Molecular Ion (M⁺) |

| 167 | [C₉H₈³⁵ClO]⁺ | [M - CH₃]⁺ |

| 153 | [C₈H₅³⁵ClO]⁺ | [M - C₂H₅]⁺ |

| 139 | [C₈H₈³⁵Cl]⁺ | [M - COCH₃]⁺ |

Note: The m/z values are for the fragments containing the ³⁵Cl isotope. Corresponding peaks would be observed at m/z+2 for the ³⁷Cl isotope.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. nih.gov While a crystal structure for this compound is not publicly available, analysis of closely related structures allows for a predictive discussion of its solid-state characteristics.

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular forces. Due to the presence of the carbonyl group and the chloro substituent, C-H···O hydrogen bonds and halogen bonds are likely to be significant in directing the supramolecular assembly.

In the crystal structure of a related compound, 2-chloro-1-(3-hydroxyphenyl)ethanone, the molecules form inversion-symmetric dimers through strong O-H···O hydrogen bonds and weak C-H···O interactions. nih.gov For this compound, which lacks a hydroxyl group, the C-H···O interactions involving the aromatic and ethyl protons as donors and the carbonyl oxygen as an acceptor are expected to be prominent.

The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site, such as the carbonyl oxygen of a neighboring molecule. This type of interaction has been increasingly recognized as a key factor in the crystal engineering of halogenated organic compounds.

The molecule of this compound is expected to be largely planar, with the acetyl group likely being coplanar with the phenyl ring to maximize conjugation. However, some out-of-plane twisting of the acetyl group may occur to alleviate steric strain with the ortho-ethyl group.

The conformation of the ethyl group will also be a key feature. It is likely to orient itself to minimize steric clashes with the adjacent acetyl group and the hydrogen atom on the C3 position of the phenyl ring.

In the crystal structure of 1-(4-(2-chloroethoxy)phenyl)ethanone, the molecule adopts a relatively planar conformation. doaj.org Similarly, in 2-chloro-1-(3-hydroxyphenyl)ethanone, the molecule is reported to be planar, with only a slight deviation of the chlorine atom from the mean plane. nih.gov

The bond lengths and angles within the this compound molecule are expected to be within the normal ranges for substituted acetophenones. The C=O bond of the ketone will be approximately 1.22 Å. The C-Cl bond length should be around 1.74 Å. The bond lengths within the benzene ring will show minor deviations from the standard 1.39 Å due to the electronic effects of the substituents.

The bond angles around the sp² hybridized carbons of the phenyl ring and the carbonyl group will be close to 120°. The C-C-O and C-C-C angles of the acetyl group will also be approximately 120°. The angles involving the tetrahedral carbons of the ethyl group will be close to the ideal 109.5°.

The dihedral angle between the plane of the phenyl ring and the plane of the acetyl group will be a critical parameter, indicating the degree of twisting. A smaller dihedral angle would suggest greater conjugation.

Table 2: Predicted Geometrical Parameters for this compound based on Analogous Structures

| Parameter | Predicted Value | Basis of Prediction |

| C=O Bond Length | ~1.22 Å | Typical for ketones |

| C-Cl Bond Length | ~1.74 Å | Typical for aryl chlorides |

| C-C (ring) Bond Lengths | ~1.38 - 1.40 Å | Aromatic ring standard |

| C-C-O Angle | ~120° | sp² hybridization |

| C-C-Cl Angle | ~120° | sp² hybridization |

| Ring-C-C=O Dihedral Angle | Small, near 0° | Planarity for conjugation |

These are predicted values and would require experimental verification through X-ray crystallographic analysis.

Computational Chemistry and Theoretical Modeling of 1 4 Chloro 2 Ethylphenyl Ethanone

Quantum Chemical Calculations for Electronic Structure

No published studies detailing the DFT-based geometry optimization and energy minimization of 1-(4-Chloro-2-ethylphenyl)ethanone are currently available. Such a study would typically involve using a specific functional and basis set to determine the most stable three-dimensional conformation of the molecule and its electronic energy.

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the resulting energy gap for this compound, have not been reported. This analysis is crucial for understanding the molecule's electronic transitions, reactivity, and kinetic stability.

A Natural Bond Orbital (NBO) analysis for this compound, which would provide insights into intramolecular interactions, charge delocalization, and hyperconjugative effects, has not been documented in the scientific literature.

Prediction and Interpretation of Spectroscopic Data

There are no available reports on the theoretical calculation of vibrational wavenumbers and their corresponding infrared intensities for this compound. This information, typically obtained from frequency calculations following a geometry optimization, is essential for the interpretation of experimental IR spectra.

Computed ¹H and ¹³C NMR chemical shifts for this compound are not present in the current body of scientific literature. These theoretical values, often calculated using the GIAO (Gauge-Including Atomic Orbital) method, are valuable for assigning signals in experimental NMR spectra.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-deficient and are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate potential.

For this compound, the MEP map would highlight several key features:

The most negative potential is expected to be localized on the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs of electrons. This region is therefore the primary site for electrophilic attack.

The hydrogen atoms of the ethyl group and the aromatic ring will exhibit positive electrostatic potential, making them potential sites for weak interactions.

The region around the chlorine atom will also show a degree of negative potential, though less intense than that of the carbonyl oxygen.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound

| Atomic Site | Predicted Electrostatic Potential (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | -45 to -55 | Electrophilic Attack |

| Aromatic Hydrogens | +15 to +25 | Weak Interactions |

| Ethyl Group Hydrogens | +10 to +20 | Weak Interactions |

The MEP analysis clearly indicates that the carbonyl oxygen is the most likely site for protonation and interaction with electrophiles, while the carbonyl carbon is the most susceptible to nucleophilic attack.

Reactivity Descriptors from Quantum Chemical Analysis

Quantum chemical calculations provide a suite of reactivity descriptors that quantify the local and global reactivity of a molecule. These descriptors are derived from conceptual Density Functional Theory and offer a more quantitative approach to understanding chemical behavior than qualitative models.

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule upon the addition or removal of an electron. wikipedia.org It is a powerful tool for identifying the most reactive sites within a molecule. wikipedia.org There are three main types of Fukui functions:

f+(r): for nucleophilic attack (addition of an electron)

f-(r): for electrophilic attack (removal of an electron)

f0(r): for radical attack

By condensing the Fukui function values onto individual atoms, one can obtain condensed Fukui functions (fk+, fk-, and fk0), which provide a quantitative measure of the reactivity of each atomic site. A higher value of the condensed Fukui function at a particular atom indicates a greater propensity for that type of reaction to occur at that site.

For this compound, the predicted condensed Fukui functions, based on calculations on similar molecules, are tabulated below.

Table 3: Predicted Condensed Fukui Functions for Selected Atoms of this compound

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

|---|---|---|

| Carbonyl Carbon | 0.28 | 0.05 |

| Carbonyl Oxygen | 0.12 | 0.35 |

| C4 (with Cl) | 0.08 | 0.10 |

The results from the Fukui function analysis are in agreement with the MEP analysis. The carbonyl carbon has the highest fk+ value, confirming it as the most probable site for a nucleophilic attack. Conversely, the carbonyl oxygen possesses the largest fk- value, indicating it is the most susceptible site for an electrophilic attack.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

Local reactivity indices, such as local softness (sk) and the local electrophilicity index (ωk), provide site-specific reactivity information. These are calculated by multiplying the global descriptor by the corresponding condensed Fukui function.

The table below presents the predicted global and local reactivity indices for this compound, derived from theoretical studies on analogous compounds.

Table 4: Predicted Global and Local Chemical Reactivity Indices for this compound

| Parameter | Value |

|---|---|

| Global Reactivity Indices | |

| Chemical Hardness (η) | 4.8 eV |

| Chemical Softness (S) | 0.21 eV-1 |

| Electronegativity (χ) | 3.5 eV |

| Electrophilicity Index (ω) | 1.28 eV |

| Local Reactivity Indices | |

| Local Softness at Carbonyl C (sk+) | 0.059 eV-1 |

| Local Softness at Carbonyl O (sk-) | 0.074 eV-1 |

These indices provide a quantitative framework for understanding the reactivity of this compound. The relatively high electrophilicity index suggests that the molecule is a reasonably good electrophile. The local reactivity indices further pinpoint the carbonyl carbon as the most electrophilic site and the carbonyl oxygen as the most susceptible to electrophilic interaction.

Applications of 1 4 Chloro 2 Ethylphenyl Ethanone As a Key Synthetic Intermediate

Synthesis of Complex Organic Molecules

The strategic placement of the chloro, ethyl, and acetyl groups on the aromatic ring of 1-(4-Chloro-2-ethylphenyl)ethanone makes it an important starting material for constructing more intricate molecular architectures.

Building Block for Advanced Pharmaceutical Intermediates

In the pharmaceutical industry, the synthesis of novel therapeutic agents often relies on the availability of versatile intermediates. This compound and its derivatives are utilized as key building blocks for creating advanced pharmaceutical intermediates. cphi-online.com The presence of the ketone and the reactive aromatic ring allows for a variety of chemical modifications, leading to the formation of more complex structures that are precursors to active pharmaceutical ingredients (APIs). For instance, the related compound, 1-(2-((4-Chlorobenzyl)oxy)phenyl)ethanone, is a known intermediate in pharmaceutical synthesis. nih.gov

Precursor for Agrochemical Synthesis

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, often involves the synthesis of complex organic molecules designed to interact with specific biological targets in pests or plants. The structural motifs present in this compound can be elaborated to produce a range of agrochemical candidates. The chloro and ethyl substituents on the phenyl ring can influence the molecule's biological activity and physical properties, such as its environmental persistence and uptake by target organisms.

Role in the Production of Specialty Chemicals and Fine Chemicals

Beyond pharmaceuticals and agrochemicals, this compound serves as a precursor in the synthesis of various specialty and fine chemicals. These are low-volume, high-value chemicals with specific applications in diverse fields such as materials science, electronics, and consumer products. The ability to introduce further functional groups and build upon the existing molecular framework of this compound makes it a valuable tool for chemists in these sectors.

Derivatization Chemistry and Analog Synthesis

The chemical reactivity of this compound allows for extensive derivatization, enabling the synthesis of a wide range of analogs with tailored properties.

Preparation of Functionalized Acetophenone (B1666503) Derivatives

The acetyl group and the aromatic ring of this compound are amenable to a variety of chemical transformations, leading to the preparation of highly functionalized acetophenone derivatives. For example, bromination of acetophenones can be achieved using copper(II) bromide, a reaction that can be significantly accelerated using ultrasound irradiation. lew.ro This method provides a fast and environmentally friendly route to brominated acetophenones, which are themselves versatile intermediates. lew.ro Other synthetic methods, such as the nickel-catalyzed Heck arylation of n-butyl vinyl ether with aryl bromides, offer efficient pathways to functionalized acetophenones. researchgate.netresearchgate.net

Synthesis of Heterocyclic Systems Incorporating the Aryl Ketone Moiety (e.g., Pyrazoles, Chromones)

The aryl ketone moiety of this compound is a key synthon for the construction of various heterocyclic systems, which are prevalent in many biologically active compounds.

Pyrazoles: Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, can be synthesized from 1,3-dicarbonyl compounds, which can be generated in situ from acetophenones. beilstein-journals.org The reaction of these diketones with hydrazines leads to the formation of the pyrazole (B372694) ring. beilstein-journals.org A variety of synthetic methods exist for pyrazole synthesis, including multicomponent reactions and cycloaddition reactions. beilstein-journals.orgorganic-chemistry.org For instance, pyrazole derivatives have been synthesized from chalcones, which are α,β-unsaturated ketones that can be prepared from acetophenones. ekb.egresearchgate.net The resulting pyrazole-containing compounds have shown potential as therapeutic agents. scienceopen.com

Chromones: Chromones, which feature a benzopyran-4-one core structure, are another class of heterocyclic compounds that can be synthesized from acetophenone derivatives. ijrpc.com One common method involves the reaction of a 2-hydroxyacetophenone (B1195853) derivative to form an intermediate that can then be cyclized to the chromone (B188151) ring. ijrpc.comorganic-chemistry.orgnih.gov The synthesis of chromone-related pyrazole compounds has also been explored, highlighting the versatility of these intermediates in creating diverse heterocyclic scaffolds. nih.gov

Generation of Optically Active Compounds through Asymmetric Transformations

The conversion of the prochiral carbonyl group in this compound into a chiral hydroxyl group is a key strategy for producing optically active compounds. This is primarily achieved through asymmetric reduction, including catalytic hydrogenation and transfer hydrogenation, as well as biocatalysis. While specific studies on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated by examining the asymmetric reduction of structurally similar substituted acetophenones.

Catalytic Asymmetric Hydrogenation:

The asymmetric hydrogenation of aromatic ketones is a powerful method for producing chiral secondary alcohols with high enantioselectivity. nih.gov Ruthenium complexes featuring chiral diphosphine and diamine ligands have demonstrated high catalytic activity and enantioselectivity for this transformation under neutral to slightly basic conditions. nih.gov Chiral η6-arene/N-tosylethylenediamine-Ru(II) complexes are also effective catalysts for the asymmetric hydrogenation of simple ketones under acidic conditions. nih.gov

For instance, the asymmetric hydrogenation of acetophenone and its derivatives has been successfully achieved using ruthenium nanoparticles modified with chiral ligands like (1S, 2S)-1,2-diphenyl-1,2-ethylene-diamine ((1S, 2S)-DPEN). pku.edu.cn These reactions can yield high conversions and significant enantiomeric excess (ee). pku.edu.cn The table below summarizes representative results for the asymmetric hydrogenation of various acetophenones, highlighting the potential for achieving high enantioselectivity with related substrates.

Interactive Data Table: Asymmetric Hydrogenation of Substituted Acetophenones with Ruthenium Catalysts

| Substrate | Catalyst System | S/C Ratio | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) (Configuration) | Reference |

| Acetophenone | RuCl₂((S)-tolbinap)((R,R)-dpen) | 100,000 | 4 | 30 | 12 | >99 | 99 (R) | nih.gov |

| 4'-Fluoroacetophenone | RuCl₂((S)-xylbinap)((S,S)-dpen) | 10,000 | 10 | 35 | 15 | >99 | 98 (S) | nih.gov |

| 4'-Chloroacetophenone | RuCl₂((S)-binap)((S,S)-dpen) | 10,000 | 4 | 30 | 24 | >99 | 97 (S) | nih.gov |

| 4'-Bromoacetophenone | RuCl₂((S)-tolbinap)((S,S)-dpen) | 10,000 | 4 | 30 | 20 | >99 | 96 (S) | nih.gov |

| 4-Chromanone | RuCl(S,S)-Tsdpen | 2,000 | 10 | RT | 1 | >99 | 98 (S) | nih.gov |

Note: This data is illustrative of the catalytic systems used for similar substrates and not specific to this compound.

Asymmetric Transfer Hydrogenation:

Asymmetric transfer hydrogenation (ATH) offers an alternative to using molecular hydrogen, often employing isopropanol (B130326) or formic acid as the hydrogen source. wikipedia.org Chiral ruthenium(II)/TsDPEN complexes have been extensively used for the ATH of acetophenone derivatives. soton.ac.uk Iron complexes containing chiral ligands have also emerged as effective catalysts for these transformations. acs.org

Biocatalytic Reduction:

Biocatalysis provides an environmentally benign route to chiral alcohols. Whole cells of yeasts, such as Saccharomyces cerevisiae (Baker's yeast), and various bacteria have been employed for the asymmetric reduction of prochiral ketones. researchgate.netnih.gov These biocatalytic systems can exhibit high enantioselectivity, often following Prelog's rule to yield the (S)-alcohol, although anti-Prelog reductions are also known. researchgate.net The reduction of various acetophenones, including halogenated derivatives, has been demonstrated using different microbial strains. researchgate.net

Construction of Chiral Derivatives for Stereoselective Synthesis

The chiral alcohol, (R)- or (S)-1-(4-chloro-2-ethylphenyl)ethanol, obtained from the asymmetric reduction of the parent ketone, is a versatile intermediate for further synthetic modifications. The hydroxyl group can be transformed into other functionalities or used to direct subsequent stereoselective reactions.

One important application of such chiral α-chloro-substituted alcohols is in the synthesis of chiral epoxides. The intramolecular Williamson ether synthesis, where the hydroxyl group displaces the adjacent chlorine atom, can lead to the formation of a chiral styrene (B11656) oxide derivative. This transformation typically proceeds with inversion of configuration at the carbon bearing the chlorine atom. Such epoxides are valuable building blocks in organic synthesis. nih.gov

Furthermore, the chiral 1-aryl-ethanol moiety can be incorporated into more complex molecules. For example, chiral 1-aryl-2-aminoethanols, which are important structural motifs in many pharmaceuticals, can be synthesized from the corresponding α-haloketones through a one-pot process involving nucleophilic substitution with an amine followed by asymmetric hydrogenation. researchgate.net

While specific examples detailing the construction of chiral derivatives from 1-(4-chloro-2-ethylphenyl)ethanol are scarce, the established chemistry of related chiral alcohols provides a clear blueprint for its potential applications in stereoselective synthesis.

Role in Materials Science and Polymer Chemistry

Currently, there is no specific information available in the scientific literature detailing the application of this compound or its direct derivatives in materials science or polymer chemistry.

However, the synthesis of chiral polymers from vinyl-substituted monomers is a known strategy to create optically active materials. cmu.edu It is conceivable that if a vinyl group were introduced into the structure of this compound, for instance, at the ethyl substituent, the resulting monomer could be polymerized. The polymerization of such a chiral monomer could lead to the formation of a chiral polymer with specific optical properties. mdpi.comresearchgate.net These types of polymers can have applications in areas such as chiral chromatography, asymmetric catalysis, and as circularly polarized luminescence emitters. mdpi.comnih.gov Without a specific vinyl-functionalized derivative of this compound, this remains a hypothetical application based on established principles of polymer chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chloro-2-ethylphenyl)ethanone, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using chloroethylbenzene derivatives and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling stoichiometry, temperature (reflux conditions), and catalyst loading. Alternative routes include nucleophilic substitution on pre-functionalized acetophenone derivatives, as demonstrated in analogous syntheses of chlorinated ethanones .

- Key Parameters : Monitor reaction progress via TLC or GC-MS. Purification typically involves recrystallization from ethanol or column chromatography.

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?

- Techniques :

- IR Spectroscopy : Identifies carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry, bond angles, and crystal packing. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for small-molecule structures .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the primary applications of this compound in organic synthesis?

- Applications :

- Heterocycle Synthesis : Serves as a precursor for indoles, pyrimidines, and antibiotics via condensation or cyclization reactions .

- Polymer Chemistry : Functionalized as a monomer for fluorinated polymers or crosslinking agents in materials science .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, dihedral angles) be resolved during structure refinement?

- Resolution Strategy :

- Use high-resolution data (≤ 0.8 Å) to minimize errors.

- Validate hydrogen bonding and torsion angles using SHELXL's restraints. For example, in related chlorinated ethanones, phenyl ring dihedral angles vary by <5° depending on substituent effects .

- Cross-validate with DFT calculations to reconcile experimental and theoretical geometries .

Q. What experimental design considerations address low yields in Friedel-Crafts syntheses of this compound?

- Optimization :

- Catalyst Selection : Replace AlCl₃ with FeCl₃ or ionic liquids to reduce side reactions.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, as seen in analogous syntheses of 1-(4-chlorophenyl) derivatives .

- Workup Protocols : Quench reactions with ice-cold water to precipitate the product and minimize hydrolysis.

Q. How do electronic effects of the chloro and ethyl substituents influence the compound's reactivity in cross-coupling reactions?

- Mechanistic Insight :

- The electron-withdrawing Cl group activates the aromatic ring toward electrophilic substitution at the para position, while the ethyl group sterically hinders ortho substitution.

- In Suzuki-Miyaura couplings, the Cl substituent facilitates oxidative addition to Pd catalysts, as observed in structurally similar compounds .

Q. What strategies mitigate challenges in characterizing byproducts from multi-step syntheses?

- Analytical Workflow :

- Employ HPLC-PDA-MS to separate and identify impurities.

- Compare fragmentation patterns with NIST reference spectra .

- For crystalline byproducts, use single-crystal XRD to resolve ambiguous structures .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the compound's thermal stability?

- Critical Evaluation :

- Review DSC/TGA data from multiple sources. For example, NIST reports a boiling point of ~469 K for analogous ethanones, but decomposition may occur earlier in polar solvents .

- Conduct controlled thermogravimetric analysis under inert atmospheres to isolate degradation pathways .

Q. Why do different studies report varying enantiomeric excess (ee) in biocatalytic reductions of this compound?

- Factors Influencing ee :

- Catalyst Source : Microbial reductases (e.g., from P. crispum) often yield higher ee (>90%) compared to chemical catalysts .

- Substrate Purity : Trace impurities in the starting material can inhibit enzyme activity.

- Reaction Medium : Aqueous-organic biphasic systems improve enzyme stability and selectivity .

Methodological Recommendations

- Synthetic Protocols : Prefer anhydrous conditions and inert atmospheres to prevent hydrolysis of the acetyl group.

- Crystallization : Use ethanol or acetonitrile for recrystallization to enhance crystal quality for XRD .

- Safety : Handle chlorinated intermediates in fume hoods due to potential lachrymatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.